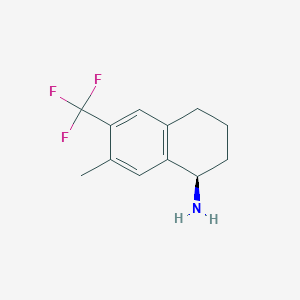

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a trifluoromethyl group and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation catalysts like palladium on carbon.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and specialized equipment for handling trifluoromethylating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline: Another chiral amine with a trifluoromethyl group, used in similar applications.

2R-[(4-fluorophenyl)amino]-1R-(trifluoromethyl)-cyclohexanol: A compound with a similar trifluoromethyl group, used as a TRPA1 inhibitor.

Uniqueness

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its tetrahydronaphthalene backbone, which provides a rigid and stable structure. This rigidity enhances its binding affinity to target proteins, making it a valuable compound in drug design and development.

Biological Activity

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetralins , characterized by a polycyclic aromatic structure. Its chemical formula is C12H12F3N, and it features a trifluoromethyl group that is known to enhance biological activity and lipophilicity. The molecular weight is approximately 227.2256 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : This compound may act as a modulator for specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the tetralin structure can lead to enhanced serotonin reuptake inhibition, which is a common mechanism for many antidepressants.

Anticancer Potential

Emerging data suggest that this compound may have anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The trifluoromethyl group is hypothesized to play a crucial role in enhancing the compound's cytotoxicity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in rodent models when administered at specific dosages. |

| Study 2 | Anticancer Activity | Showed dose-dependent cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Enzyme Interaction | Identified as a potential inhibitor of monoamine oxidase (MAO), contributing to increased serotonin levels. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to the trifluoromethyl group suggests good absorption characteristics.

- Distribution : Likely distributes widely due to its ability to cross the blood-brain barrier.

- Metabolism : Metabolized primarily in the liver; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Predominantly excreted via renal pathways.

Properties

Molecular Formula |

C12H14F3N |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H14F3N/c1-7-5-9-8(3-2-4-11(9)16)6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3/t11-/m1/s1 |

InChI Key |

XQZXVHBUGJPEFI-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC2=C(CCC[C@H]2N)C=C1C(F)(F)F |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.